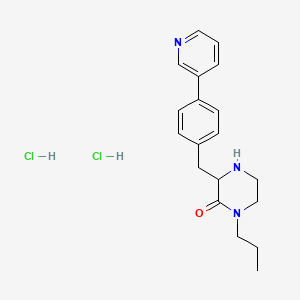
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride
Overview
Description
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride, also known as PPBPD, is a small molecule that has been used in a variety of scientific research applications. PPBPD is a piperazine derivative that has been used in studies of enzyme inhibition, drug delivery, and other biochemical processes. It has also been used in various laboratory experiments due to its ability to act as a substrate for a variety of enzymes.
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis and Cardiovascular Activities : The compound has been synthesized and evaluated for its cardiovascular activities, including electrocardiographic, antiarrhythmic, and antihypertensive effects. Its alpha-adrenolytic properties, suggested to contribute to these effects, depend on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Enantioselective Synthesis : The enantiomers of similar compounds have been synthesized using hydrolytic kinetic resolution. This method has been effective for the synthesis of aminoalcohols and has shown the potential for high enantiomeric purity (Kulig et al., 2007).
Pharmacological Evaluation : Research has shown that certain derivatives with the arylpiperazine structure display significant antiarrhythmic and hypotensive activities. These effects are potentially linked to the compounds' binding affinities for alpha1- and alpha2-adrenoceptors (Kulig et al., 2010).
Antimicrobial Activity
- Antimicrobial Studies : New pyridine derivatives, including those with a similar structure to 1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride, have been synthesized and shown to possess antibacterial and antifungal activities. The effectiveness of these compounds against various strains of bacteria and fungi highlights their potential in antimicrobial applications (Patel et al., 2011).
Potential in Anticonvulsant Therapy
- Anticonvulsant Activity : A series of pyrrolidine-2,5-dione derivatives, structurally related to the compound , have been synthesized and evaluated as potential anticonvulsant agents. These compounds have shown promising results in acute models of seizures, suggesting their potential utility in anticonvulsant therapy (Rybka et al., 2017).
properties
IUPAC Name |
1-propyl-3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-2-11-22-12-10-21-18(19(22)23)13-15-5-7-16(8-6-15)17-4-3-9-20-14-17;;/h3-9,14,18,21H,2,10-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBVGLAOPPYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)
![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)
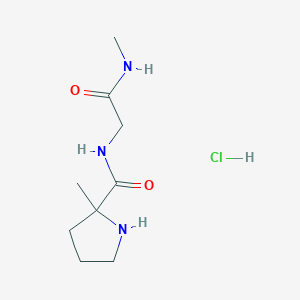
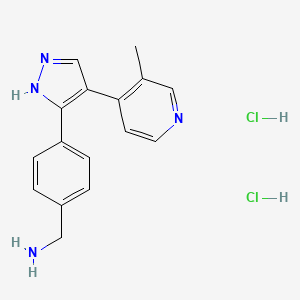
![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
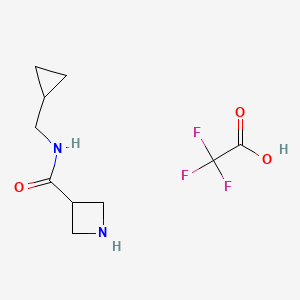
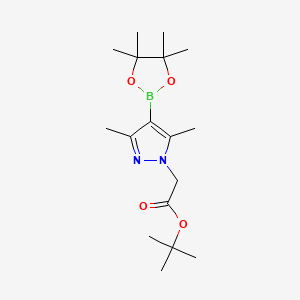
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)
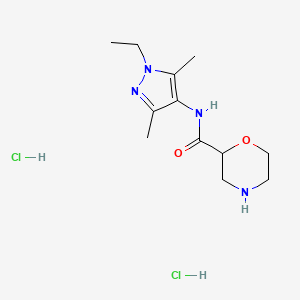
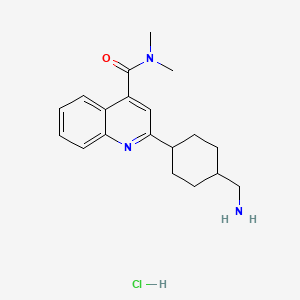
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)